molecular formula C6H3Na3O8 B10752513 Oxalomalic acid sodium salt

Oxalomalic acid sodium salt

Cat. No.: B10752513
M. Wt: 272.05 g/mol
InChI Key: WSDSCXNEGCRTMS-UHFFFAOYSA-K
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Description

Oxalomalic acid sodium salt is a compound with the formal name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt. It is a crystalline solid that is soluble in water and functions primarily as an aconitase inhibitor. Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle, a crucial metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalomalic acid sodium salt can be synthesized by the condensation of oxaloacetate with glyoxylate. This reaction typically occurs in vivo, but it can also be replicated in a laboratory setting under controlled conditions. The reaction involves the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxalomalic acid sodium salt primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron to form stable complexes. This property makes it useful in various biochemical applications .

Common Reagents and Conditions

The compound is often used in reactions involving metal ions, where it acts as a chelating agent. Common reagents include metal salts and buffers that maintain the pH and ionic strength of the reaction medium .

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes. These complexes can be analyzed to study the role of metal ions in biological systems .

Scientific Research Applications

Oxalomalic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Oxalomalic acid sodium salt exerts its effects by binding to metal ions, particularly calcium, magnesium, and iron. This binding forms stable complexes that inhibit the activity of aconitase and NADP-dependent isocitrate dehydrogenase. These enzymes are crucial for the conversion of citrate to isocitrate in the citric acid cycle. By inhibiting these enzymes, this compound can modulate iron metabolism and glutamate production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalomalic acid sodium salt is unique in its dual inhibition of aconitase and NADP-dependent isocitrate dehydrogenase. This dual inhibition allows it to modulate multiple pathways in iron metabolism and glutamate production, making it a valuable tool in biochemical research .

Properties

IUPAC Name

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSCXNEGCRTMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Na3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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